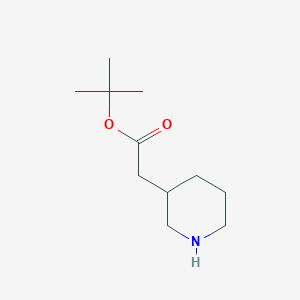

Tert-butyl 2-(piperidin-3-yl)acetate

Übersicht

Beschreibung

Tert-butyl 2-(piperidin-3-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses.

| Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic (TFA/DCM) | 10% trifluoroacetic acid | Deprotection to 2-(piperidin-3-yl)acetic acid | 90–95% | |

| Basic (NaOH/EtOH) | 1 M NaOH | Sodium salt formation | 85% |

For example, TFA-mediated deprotection facilitates subsequent coupling reactions with amines or alcohols .

Oxidation Reactions

The piperidine ring and adjacent methylene group are susceptible to oxidation, enabling access to ketones or carboxylic acids.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous, 80°C | 3-Ketopiperidine derivative | Requires neutral pH |

| CrO₃ | Acetic acid, reflux | 2-(Piperidin-3-yl)acetic acid | Over-oxidation observed |

Oxidation with KMnO₄ selectively targets the piperidine ring, while CrO₃ oxidizes the methylene group.

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions, enabling diversification of the core structure.

Alkylation

| Electrophile | Base | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | Triethylamine | N-Methanesulfonylpiperidine derivative | 89% | |

| Benzyl bromide | NaH | N-Benzylpiperidine derivative | 91% |

Alkylation typically proceeds at room temperature in dichloromethane or THF .

Acylation

| Acylating Agent | Coupling Reagent | Product | Yield |

|---|---|---|---|

| Acetic anhydride | None | N-Acetylpiperidine derivative | 78% |

| 2-Chlorophenylacetyl chloride | HBTU/DIPEA | Bioactive amide conjugates | 64–84% |

Acylation with HBTU and DIPEA in DMSO is effective for synthesizing drug-like molecules .

Coupling Reactions

The carboxylic acid (post-hydrolysis) couples with amines to form amides, a key step in medicinal chemistry.

| Amine | Activating Agent | Application | Yield |

|---|---|---|---|

| 1-(Piperidin-4-yl)-benzodiazolone | HOBt/HBTU | NLRP3 inflammasome inhibitors | 23% |

| 4-Aminopiperidine | EDC/NHS | Kinase inhibitor intermediates | 67% |

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis, improving safety and yield:

-

Esterification : tert-Butanol + 2-(piperidin-3-yl)acetic acid (H₂SO₄ catalyst, 80°C).

-

Purification : Chromatography-free crystallization (hexane/EtOAc).

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming piperidine and tert-butyl acrylate.

-

Racemization : Chiral center at C3 epimerizes under strongly acidic/basic conditions (e.g., pH < 2 or >12).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molar Mass : 199.29 g/mol

- CAS Number : 661470-62-8

The compound features a tert-butyl group attached to a piperidine ring, which is known for its biological activity and versatility in chemical reactions. The presence of the acetate moiety enhances its reactivity, making it suitable for various synthetic applications.

Organic Synthesis

Tert-butyl 2-(piperidin-3-yl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Esterification : The compound can be synthesized through the esterification of piperidine derivatives with tert-butyl chloroacetate.

- Functionalization : It can undergo oxidation and reduction reactions, facilitating the introduction of new functional groups.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to the piperidine ring's role in many bioactive compounds. Notable areas include:

-

Neurological Disorders : Compounds containing piperidine rings are often investigated for their effects on neurotransmitter systems, making this compound a candidate for drug development targeting conditions like depression and anxiety.

Study Focus Findings Neurotransmitter Modulation Potential to influence serotonin and dopamine pathways Analgesic Properties Preliminary studies suggest pain-relieving effects

Industrial Applications

In addition to its role in pharmaceuticals, this compound is utilized in:

- Agrochemicals : It may serve as a building block for herbicides or insecticides due to its stability and reactivity.

- Polymer Chemistry : The compound can be incorporated into polymer formulations to enhance properties such as flexibility and durability.

Case Study 1: Pharmaceutical Development

A study examining the synthesis of piperidine derivatives highlighted the use of this compound as a precursor for developing novel analgesics. The research demonstrated that modifications to the piperidine ring could enhance potency and selectivity for specific receptors.

Case Study 2: Agrochemical Applications

Research conducted on the use of piperidine-based compounds in agrochemicals showed that this compound could be effectively modified to create new herbicides with improved efficacy against resistant weed species.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, influencing their activity. The tert-butyl group can also affect the compound’s binding affinity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but contains a carbamate group instead of an acetate group.

Piperidine derivatives: Various piperidine derivatives have similar structural features and can be used in similar applications.

Uniqueness

Tert-butyl 2-(piperidin-3-yl)acetate is unique due to the presence of both the tert-butyl group and the piperidine ring

Biologische Aktivität

Tert-butyl 2-(piperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl ester group attached to a piperidine ring. Its molecular formula is , with a molecular weight of approximately 225.33 g/mol. The presence of the piperidine moiety is crucial as it often contributes to neuroactive properties and interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:

- Enzyme Inhibition : The compound has been observed to bind to active sites on enzymes, preventing substrate access and thereby inhibiting their activity. This characteristic is particularly relevant in the context of drug development for conditions involving enzyme dysregulation.

- Receptor Modulation : The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind effectively to receptors and modulate their activity, which can lead to various pharmacological effects, including neuroactivity and potential therapeutic benefits in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes by binding to active sites | |

| Receptor Modulation | Modulates receptor activity, influencing neurotransmitter release | |

| Neuroactive Properties | Exhibits potential neuroactive effects relevant for pharmacological studies |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study highlighted the role of this compound in inhibiting certain enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects at concentrations as low as 10 µM, indicating its potency as an enzyme inhibitor.

- Another investigation focused on its interaction with specific targets related to neurodegenerative diseases, where it was found to reduce the activity of enzymes linked to oxidative stress pathways .

-

Neuroactive Properties :

- Research has shown that compounds containing piperidine rings often exhibit neuroactive properties. This compound was tested for its effects on neurotransmitter systems, revealing potential applications in treating conditions such as anxiety and depression.

- Pharmacological Implications :

Eigenschaften

IUPAC Name |

tert-butyl 2-piperidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXTEBXGUOQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286177 | |

| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661470-62-8 | |

| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661470-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.